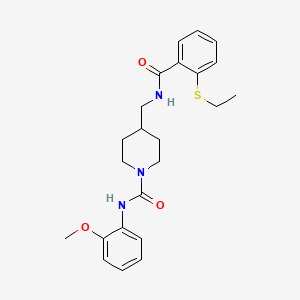

4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, also known as ETP-101, is a small molecule inhibitor that has been developed for the treatment of chronic pain. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival.

Scientific Research Applications

Synthesis and Biological Activity

The scientific research applications of 4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide are deeply rooted in its synthesis and biological activity exploration. This compound belongs to a broad class of chemicals explored for their potential in treating various diseases, including their roles as anti-inflammatory, analgesic agents, and antimicrobial activities.

Synthesis of Novel Compounds : A study by Abu-Hashem, Al-Hussain, and Zaki (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds show promise as cyclooxygenase inhibitors, highlighting their potential in medical applications Abu‐Hashem et al., 2020.

Palladium-Catalyzed Aminocarbonylation : Takács and colleagues (2014) explored the use of piperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, a method that could be applied in the synthesis of complex amides, including those related to 4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide. This process is crucial for constructing a wide range of biologically active compounds Takács et al., 2014.

Antibacterial and Antifungal Activities : Vasu, Nirmala, Chopra, Mohan, and Saravanan (2005) demonstrated the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives. Such research underscores the antimicrobial potential of compounds within the same chemical family as 4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide Vasu et al., 2005.

Antimicrobial Activity of Novel Compounds : Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, and Karaoglu (2012) reported on the reduction, Mannich reaction, and antimicrobial activity evaluation of some new 1,2,4-triazol-3-one derivatives. Their findings contribute to understanding the antimicrobial properties of structurally similar compounds, providing insights into potential applications Fandaklı et al., 2012.

Serotonin Receptors and Alzheimer's Disease : Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, and Phelps (2006) used a selective serotonin 1A molecular imaging probe in studies on Alzheimer's disease patients. This research highlights the broader potential of chemically related compounds in neurological applications Kepe et al., 2006.

properties

IUPAC Name |

4-[[(2-ethylsulfanylbenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-3-30-21-11-7-4-8-18(21)22(27)24-16-17-12-14-26(15-13-17)23(28)25-19-9-5-6-10-20(19)29-2/h4-11,17H,3,12-16H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWFYJOUAOVAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-(ethylthio)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

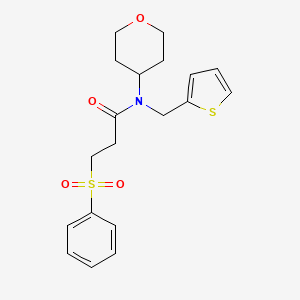

![1-(benzo[d]oxazol-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2443358.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2443362.png)

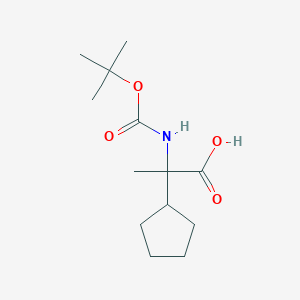

![(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2443364.png)

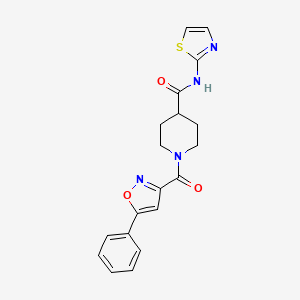

![N~3~-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2443370.png)

![[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]methyl cyanide](/img/structure/B2443372.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2443374.png)

![N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2443378.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2443380.png)